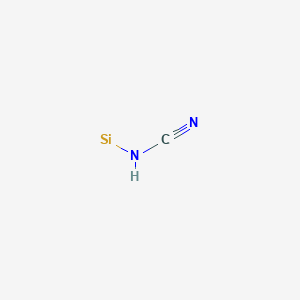
alpha-Cyanoaminosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silylcyanamide is an organosilicon compound characterized by the presence of a silyl group attached to a cyanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silylcyanamide can be synthesized through several methods. One common approach involves the reaction of cyanamide with a silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding silylcyanamide as the primary product.
Industrial Production Methods
In an industrial setting, the production of silylcyanamide may involve the use of more scalable and efficient processes. For instance, the reaction of cyanamide with chlorosilanes in the presence of a catalyst can be employed to produce silylcyanamide on a larger scale. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silylcyanamide undergoes various chemical reactions, including:
Substitution Reactions: Silylcyanamide can participate in nucleophilic substitution reactions, where the silyl group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Cycloaddition Reactions: Silylcyanamide can participate in cycloaddition reactions, forming cyclic compounds with interesting structural features.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are often used in addition reactions.
Catalysts: Catalysts like palladium and copper can facilitate various reactions involving silylcyanamide.
Major Products
The major products formed from reactions involving silylcyanamide depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield silylated amines or alcohols, while cycloaddition reactions can produce cyclic compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Silylcyanamide has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: Silylcyanamide is employed in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Catalysis: Silylcyanamide is used as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Mecanismo De Acción
The mechanism by which silylcyanamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The silyl group can stabilize reactive intermediates, facilitating the formation of new bonds. Additionally, the cyanamide moiety can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Cyanide: Similar to silylcyanamide, trimethylsilyl cyanide is used in organic synthesis and materials science. it differs in its reactivity and the types of reactions it undergoes.
Cyanamide: Cyanamide itself is a simpler compound that lacks the silyl group. It is used in various industrial applications, including agriculture and pharmaceuticals.
Silylated Amines: These compounds share some structural similarities with silylcyanamide but differ in their functional groups and reactivity.
Uniqueness
Silylcyanamide is unique due to the presence of both a silyl group and a cyanamide moiety, which imparts distinct chemical properties. This dual functionality allows it to participate in a wide range of reactions, making it a versatile compound in organic synthesis and materials science.
Propiedades
Fórmula molecular |
CHN2Si |
|---|---|
Peso molecular |
69.117 g/mol |
InChI |
InChI=1S/CHN2Si/c2-1-3-4/h3H |
Clave InChI |
JDCUOVPULOLUCY-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


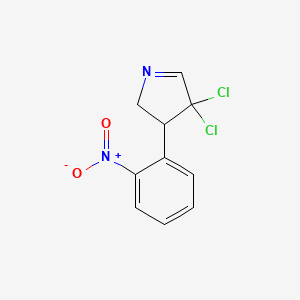
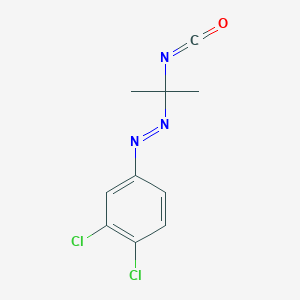

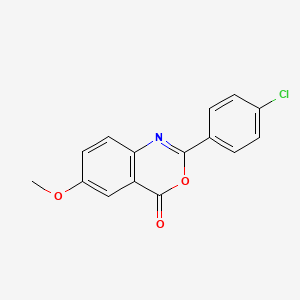
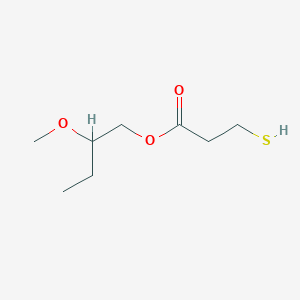
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
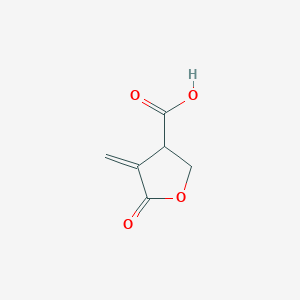
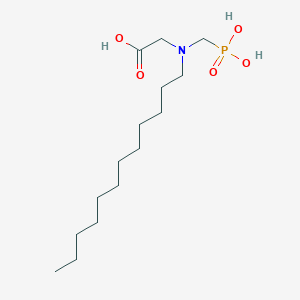
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
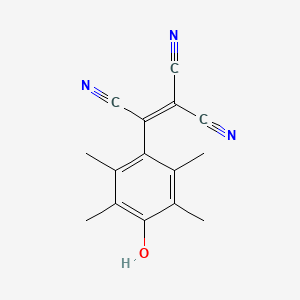
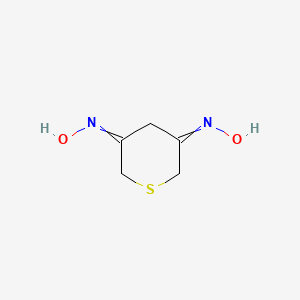
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
